![molecular formula C20H19N5O2S B2503747 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1207058-81-8](/img/structure/B2503747.png)
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity in Cancer Research
Compounds with the imidazo[2,1-b]thiazole scaffold, similar to N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, have been synthesized and tested for cytotoxicity against human cancer cell lines. Notably, a compound in this series showed potential as an inhibitor against MDA-MB-231 breast cancer cells, with selectivity over HepG2 liver cancer cells (Ding et al., 2012).
Anticancer Agents
Research on 5-methyl-4-phenyl thiazole derivatives, which are structurally related to the compound of interest, has shown anticancer activity. These compounds demonstrated selectivity and apoptosis induction in human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019).
Antimicrobial and Antituberculosis Activity
Compounds incorporating the imidazo[2,1-b]thiazole moiety have shown promise in antimicrobial studies. For example, some derivatives exhibited significant antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Aurora Kinase Inhibition
Imidazo[4,5-b]pyridine derivatives, which share a similar core structure with the target compound, have been identified as inhibitors of Aurora kinases, important targets in cancer therapy. These compounds demonstrated potent inhibition and potential as antitumor agents (Bavetsias et al., 2007).
properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13(2)16-9-19(27)25(12-21-16)11-18(26)22-15-5-3-14(4-6-15)17-10-24-7-8-28-20(24)23-17/h3-10,12-13H,11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVHVTXCMRYCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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